molecular formula C15H16N4OS2 B3736874 N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide

N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide

Cat. No.: B3736874
M. Wt: 332.4 g/mol
InChI Key: HTIFDANJRAZDHS-UHFFFAOYSA-N
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Description

N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiophene ring substituted with a benzamide group and a carbamothioylhydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide typically involves the condensation of 4,5-dimethylthiophene-2-carbaldehyde with carbamothioylhydrazine, followed by the reaction with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
  • N-(7-carbamimidoyl-naphthalen-1-yl)-3-hydroxy-2-methyl-benzamide
  • N-(4-carbamimidoyl-3-chloro-phenyl)-2-hydroxy-3-iodo-5-methyl-benzamide

Uniqueness

N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide is unique due to its specific structural features, such as the presence of a thiophene ring and a carbamothioylhydrazinylidene moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-9-10(2)22-14(12(9)8-17-19-15(16)21)18-13(20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,18,20)(H3,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIFDANJRAZDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C=NNC(=S)N)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide
Reactant of Route 2
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N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide
Reactant of Route 3
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N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide
Reactant of Route 4
N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide
Reactant of Route 5
N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide
Reactant of Route 6
N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide

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